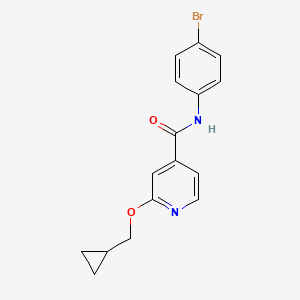

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide

Description

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide is a substituted isonicotinamide derivative featuring a 4-bromophenyl group at the amide nitrogen and a cyclopropylmethoxy substituent at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to anti-tubercular agents and kinase inhibitors.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c17-13-3-5-14(6-4-13)19-16(20)12-7-8-18-15(9-12)21-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLBQPOJUNETKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine, cyclopropylmethanol, and isonicotinic acid.

Formation of Intermediate: The first step involves the reaction of 4-bromophenylamine with isonicotinic acid to form an intermediate compound.

Cyclopropylmethoxy Group Introduction: The intermediate is then reacted with cyclopropylmethanol under specific reaction conditions to introduce the cyclopropylmethoxy group.

Final Product Formation: The final step involves the purification and isolation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

The bromine atom in the target compound increases molecular weight (MW: ~375 g/mol) compared to analogs with lighter halogens (e.g., 3-chlorophenyl analog: MW ~340 g/mol). This higher MW may reduce aqueous solubility, as predicted by Lipinski’s Rule of Five .

Table 2: Physicochemical Properties

Pharmacological and Bioavailability Considerations

highlights that reduced polar surface area (PSA) and rotatable bonds correlate with improved oral bioavailability . The target compound’s PSA (~85 Ų) is comparable to its trifluoromethyl analog (~90 Ų), suggesting moderate permeability.

Table 3: Pharmacokinetic Predictions

Biological Activity

N-(4-bromophenyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a brominated phenyl group and a cyclopropylmethoxy moiety attached to an isonicotinamide backbone. This structural composition is hypothesized to contribute to its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Interaction : It may interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that the compound has potential antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer effects, possibly through the modulation of histone deacetylase (HDAC) activity, which plays a significant role in cancer cell proliferation .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by affecting cytokine production and immune response pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | |

| MCF-7 (Breast Cancer) | 3.5 | |

| A549 (Lung Cancer) | 4.0 |

In Vivo Studies

In vivo studies have demonstrated the efficacy of the compound in animal models:

- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.